

# Spectroscopic Characterization of 4-(2,5-Diethoxyphenyl)morpholine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 4-(2,5-Diethoxyphenyl)morpholine

CAS No.: 91290-69-6

Cat. No.: B14354784

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This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **4-(2,5-Diethoxyphenyl)morpholine**. In the absence of directly published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), complemented by data from analogous structures, to predict its key spectral features. This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of novel morpholine derivatives.

## Introduction

**4-(2,5-Diethoxyphenyl)morpholine** is a substituted aromatic morpholine. The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, make it a valuable component in drug design. The 2,5-diethoxyphenyl substituent introduces additional lipophilicity and potential for specific interactions with biological targets. Accurate spectroscopic characterization is a cornerstone of chemical synthesis, providing unequivocal evidence of a molecule's identity and purity. This

guide will delve into the predicted spectroscopic signatures of **4-(2,5-Diethoxyphenyl)morpholine**.

## Predicted $^1\text{H}$ and $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **4-(2,5-Diethoxyphenyl)morpholine** are based on the analysis of its distinct chemical environments.

### $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum is anticipated to be characterized by signals corresponding to the aromatic protons of the diethoxyphenyl ring, the methylene protons of the morpholine ring, and the ethoxy groups.

Predicted Chemical Shifts ( $\delta$ ) and Splitting Patterns:

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Aromatic-H	6.8 - 7.2	m	3H
O-CH <sub>2</sub> -CH <sub>3</sub> (ethoxy)	3.9 - 4.1	q	4H
N-CH <sub>2</sub> (morpholine)	3.8 - 4.0	t	4H
O-CH <sub>2</sub> (morpholine)	3.0 - 3.2	t	4H
O-CH <sub>2</sub> -CH <sub>3</sub> (ethoxy)	1.3 - 1.5	t	6H

- Causality of Experimental Choices: The choice of a standard deuterated solvent such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ) is crucial for dissolving the sample and providing a lock signal for the spectrometer. A typical operating frequency of 400 MHz or higher is recommended to achieve good signal dispersion, particularly for the aromatic region.

### $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum will provide insights into the carbon framework of the molecule.

Predicted Chemical Shifts ( $\delta$ ):

Carbon	Predicted Chemical Shift (ppm)
Aromatic C-O	145 - 155
Aromatic C-N	140 - 150
Aromatic C-H	110 - 125
O-CH <sub>2</sub> (ethoxy)	63 - 65
N-CH <sub>2</sub> (morpholine)	66 - 68
O-CH <sub>2</sub> (morpholine)	49 - 51
CH <sub>3</sub> (ethoxy)	14 - 16

## Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **4-(2,5-Diethoxyphenyl)morpholine** is expected to show characteristic absorption bands for the C-O, C-N, and aromatic C-H bonds.

Predicted Characteristic Absorption Bands:

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
Aromatic C-H stretch	3000 - 3100	Medium
Aliphatic C-H stretch	2850 - 3000	Medium-Strong
C-O-C (aryl ether) stretch	1200 - 1250	Strong
C-N (aliphatic amine) stretch	1000 - 1250	Medium
C-O-C (aliphatic ether) stretch	1070 - 1150	Strong

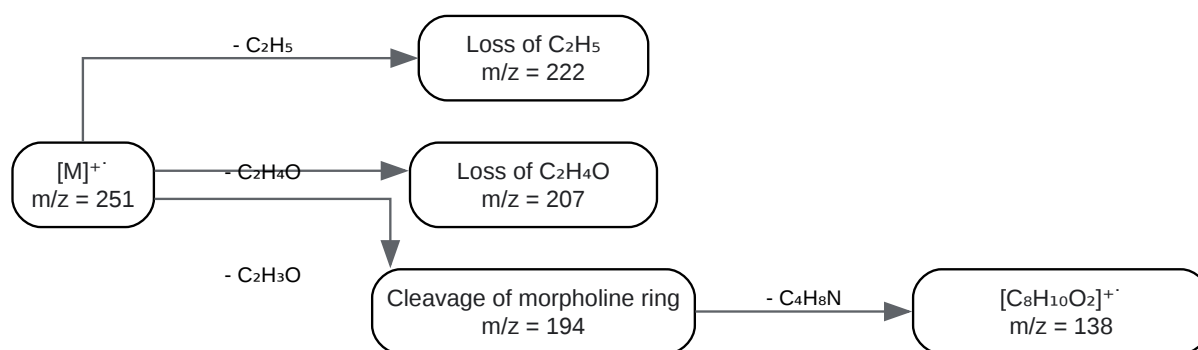
- Expertise in Interpretation: The presence of strong bands in the "fingerprint region" (below  $1500\text{ cm}^{-1}$ ) arising from the various C-O and C-N stretching and bending vibrations will be a key characteristic of the spectrum. The exact positions of these bands can be influenced by the overall molecular structure and any intermolecular interactions.

## Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For **4-(2,5-Diethoxyphenyl)morpholine**, with a molecular formula of  $\text{C}_{14}\text{H}_{21}\text{NO}_3$ , the expected monoisotopic mass is approximately  $251.15\text{ g/mol}$ .

Predicted Fragmentation Pattern:

The fragmentation of **4-(2,5-Diethoxyphenyl)morpholine** under electron ionization (EI) is expected to proceed through several key pathways.



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Caption: Predicted major fragmentation pathways for **4-(2,5-Diethoxyphenyl)morpholine** in EI-MS.

- Trustworthiness of Data: While predicted, this fragmentation pattern is based on established principles of mass spectral fragmentation of ethers and amines. The molecular ion peak ( $[\text{M}]^+$ ) at  $m/z = 251$  would be a crucial piece of evidence for the compound's identity. The predicted  $m/z$  values for adducts of a related compound, 4-(2,5-diethoxy-4-

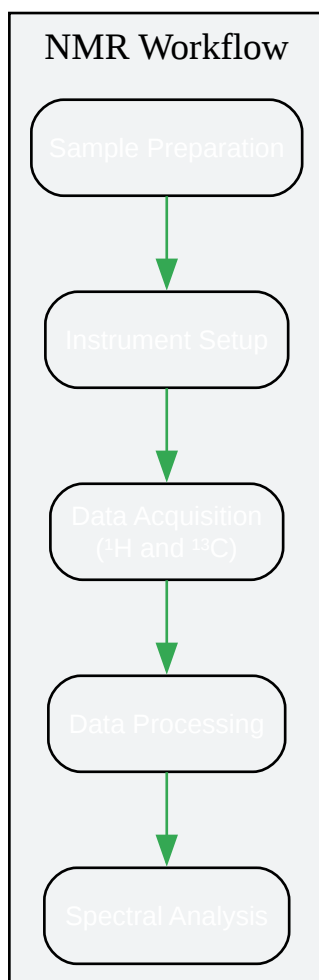
nitrophenyl)morpholine, such as  $[M+H]^+$ ,  $[M+Na]^+$ , and  $[M+K]^+$ , can also provide a reference for expected values in soft ionization techniques like electrospray ionization (ESI).[2]

## Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-(2,5-Diethoxyphenyl)morpholine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ) in a 5 mm NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **$^1H$  NMR Acquisition:** Acquire the  $^1H$  NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **$^{13}C$  NMR Acquisition:** Acquire the  $^{13}C$  NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to  $^1H$  NMR due to the lower natural abundance of  $^{13}C$ .
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the  $^1H$  NMR spectrum and reference the chemical shifts to the residual solvent peak.



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## Sources

- 1. [e3s-conferences.org](http://e3s-conferences.org) [[e3s-conferences.org](http://e3s-conferences.org)]
- 2. PubChemLite - 4-(2,5-diethoxy-4-nitrophenyl)morpholine (C<sub>14</sub>H<sub>20</sub>N<sub>2</sub>O<sub>5</sub>) [[pubchemlite.lcsb.uni.lu](http://pubchemlite.lcsb.uni.lu)]

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